molecular formula C9H7NO3 B167905 Methyl 2-isocyanatobenzoate CAS No. 1793-07-3

Methyl 2-isocyanatobenzoate

Cat. No.: B167905
CAS No.: 1793-07-3
M. Wt: 177.16 g/mol
InChI Key: ATFKBWNEVZUSKC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isocyanate Chemistry

The journey of isocyanate chemistry began in 1848 when Charles-Adolphe Wurtz first reported the synthesis of an organic isocyanate. scribd.comimenpol.com His work laid the foundation for understanding the preparation of monoisocyanates and their subsequent reactions with nucleophiles like alcohols and amines to form urethanes and ureas, respectively. imenpol.com Following this initial discovery, the field remained largely a scientific curiosity until the latter half of the 19th century, when prominent chemists such as August Wilhelm von Hofmann and Theodor Curtius further investigated their chemistry. scribd.com

Key developments that expanded the accessibility and utility of isocyanates include several named reactions:

The Hofmann Rearrangement (1881): Discovered by August Wilhelm von Hofmann, this reaction involves the treatment of a primary amide with bromine or chlorine in the presence of a strong base to yield an isocyanate intermediate, which is then typically converted to a primary amine with one fewer carbon atom. thermofisher.comnumberanalytics.comwikipedia.org

The Curtius Rearrangement (1885): Theodor Curtius developed a method for the thermal decomposition of acyl azides, derived from carboxylic acids, into isocyanates with the loss of nitrogen gas. testbook.comnih.govnumberanalytics.comwikipedia.orgbyjus.com This reaction is known for its mild conditions and broad substrate scope. nih.gov

The Lossen Rearrangement (1872): Wilhelm Lossen discovered that hydroxamic acids or their derivatives could be converted into isocyanates. numberanalytics.comresearchgate.netslideshare.net This reaction provides another pathway to this important functional group.

A pivotal moment in the industrial application of isocyanates occurred in 1937 when Otto Bayer and his colleagues discovered the polyaddition reaction of diisocyanates with polyols to produce polyurethanes. imenpol.comuniversiteitleiden.nl This discovery transformed isocyanates from laboratory curiosities into key industrial chemicals. poliuretanos.net

Significance of the Isocyanate Functional Group in Chemical Transformations

The significance of the isocyanate functional group lies in its high reactivity as an electrophile. The carbon atom of the N=C=O group is highly susceptible to nucleophilic attack, leading to the formation of a wide array of stable chemical linkages. This reactivity allows isocyanates to serve as versatile building blocks in the synthesis of numerous organic compounds. scribd.com

Key reactions demonstrating the synthetic utility of isocyanates include:

Reaction with alcohols: Isocyanates react with alcohols to form carbamates (urethanes), a fundamental reaction in the production of polyurethanes. imenpol.comuniversiteitleiden.nl

Reaction with amines: The reaction with primary or secondary amines yields substituted ureas. imenpol.com

Reaction with water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. wikipedia.org

This inherent reactivity makes isocyanates indispensable intermediates for introducing nitrogen-containing functionalities into molecules.

Overview of Aromatic Isocyanates in Fine Chemical Synthesis

While diisocyanates are cornerstones of the polymer industry, monofunctional aromatic isocyanates are crucial reagents in fine chemical synthesis, particularly in the pharmaceutical and agrochemical sectors. Their rigid aromatic scaffold and reactive isocyanate group allow for the construction of complex, biologically active molecules. Aromatic isocyanates are often used to introduce specific pharmacophores or to build heterocyclic ring systems. researchgate.net The electronic properties of the aromatic ring can be tuned to modulate the reactivity of the isocyanate group, providing chemists with a powerful tool for targeted synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFKBWNEVZUSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334044
Record name Methyl 2-isocyanatobenzoate
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793-07-3
Record name Methyl 2-isocyanatobenzoate
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Record name Methyl 2-isocyanatobenzoate
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Synthesis Methodologies of Methyl 2 Isocyanatobenzoate

Phosgene-Based Approaches

The reaction of amines with phosgene (B1210022) (COCl₂) or its safer-to-handle equivalents, diphosgene and triphosgene, is a conventional and widely utilized method for the preparation of isocyanates.

Reaction of Methyl 2-aminobenzoate (B8764639) with Phosgene

The traditional synthesis of Methyl 2-isocyanatobenzoate involves the direct reaction of Methyl 2-aminobenzoate with phosgene gas. This reaction is typically carried out in an inert solvent. The amine's nucleophilic attack on phosgene forms a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate. While effective, this method necessitates careful management of the highly toxic and gaseous phosgene. nih.gov

Utilizing Diphosgene in Synthesis

Diphosgene, or trichloromethyl chloroformate, serves as a liquid substitute for phosgene, offering easier handling. wikipedia.org It can be used to convert amines into isocyanates. wikipedia.orgchemicalbook.com In the synthesis of isocyanates, diphosgene effectively acts as a source of two equivalents of phosgene. wikipedia.org The reaction of an amine with diphosgene produces the corresponding isocyanate and hydrogen chloride. wikipedia.org This method provides a more convenient alternative to using phosgene gas directly. wikipedia.org

Triphosgene-Mediated Routes

Triphosgene, a stable crystalline solid, is a safer and more convenient substitute for phosgene gas. nih.gov It is known as bis(trichloromethyl) carbonate (BTC). nih.gov Triphosgene can be used for the synthesis of isocyanates from amines. nih.govorgsyn.org The reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or aqueous sodium bicarbonate, to neutralize the hydrogen chloride formed during the reaction. orgsyn.org This method has been successfully applied to the synthesis of various amino acid ester isocyanates with high yields. orgsyn.org

ReagentChemical NameFormulaKey Characteristics
PhosgeneCarbonyl chlorideCOCl₂Highly toxic gas
DiphosgeneTrichloromethyl chloroformateClCO₂CCl₃Colorless liquid, easier to handle than phosgene
TriphosgeneBis(trichloromethyl) carbonate(Cl₃CO)₂COStable crystalline solid, safer substitute for phosgene

Phosgene-Free Synthesis Strategies

Growing safety and environmental concerns have spurred the development of synthetic methods that avoid the use of phosgene and its derivatives.

Employing Carbonyl Diimidazole as a Coupling Agent

Carbonyl diimidazole (CDI) presents a phosgene-free alternative for the synthesis of isocyanates. google.comcommonorganicchemistry.com CDI can be used to convert amines into their corresponding isocyanates. google.com The reaction involves the treatment of an amine with CDI, which acts as a carbonyl group donor. This method avoids the use of highly toxic reagents and is often used in peptide synthesis and other organic transformations. google.comwikipedia.org

Alternative Reagents and Conditions for Isocyanate Formation

Several other phosgene-free methods for isocyanate synthesis have been explored:

Curtius Rearrangement : This reaction involves the thermal or photochemical rearrangement of an acyl azide, which can be derived from a carboxylic acid, to form an isocyanate. organic-chemistry.org

Reductive Carbonylation : Aromatic nitro compounds can be converted to carbamate (B1207046) esters through reductive carbonylation in the presence of an alcohol. Subsequent pyrolysis of the carbamate yields the isocyanate. nwo.nl

Oxidation of Isonitriles : Isonitriles can be oxidized to isocyanates using reagents like dimethyl sulfoxide (B87167) (DMSO) catalyzed by trifluoroacetic anhydride. organic-chemistry.org

Reaction with Diorganocarbonates : Organic formamides can react with a diorganocarbonate, and the resulting product can be thermolyzed to produce the corresponding organic isocyanate. google.com

Phosgene-Free MethodStarting MaterialKey Reagents
Carbonyl DiimidazoleAmineCarbonyl diimidazole (CDI)
Curtius RearrangementCarboxylic acidAcyl azide
Reductive CarbonylationAromatic nitro compoundAlcohol, Carbon monoxide
Oxidation of IsonitrilesIsonitrileDMSO, Trifluoroacetic anhydride
Reaction with DiorganocarbonatesOrganic formamideDiorganocarbonate

Advanced Synthetic Techniques

Advanced synthetic techniques for producing this compound have moved towards continuous processing, which offers significant advantages over traditional batch methods. These modern approaches provide superior control over reaction parameters and enhance the safety profile of the synthesis.

Continuous Flow Synthesis for Enhanced Control and Safety

Continuous flow synthesis has emerged as a powerful methodology in chemical production, offering improved safety and control, particularly for reactions involving hazardous materials or intermediates. smolecule.comrsc.org In the context of this compound, continuous flow systems allow for the precise manipulation of reaction conditions such as temperature, pressure, and stoichiometry, leading to higher yields and purities. rsc.org This method is particularly advantageous for managing the reactive isocyanate group, minimizing the potential for runaway reactions and exposure to hazardous materials. cymitquimica.com The ability to scale up reactions by extending the operation time rather than increasing the reactor volume is another key benefit of continuous flow chemistry. rsc.org

Microfluidic Systems in this compound Synthesis

Microfluidic systems represent a miniaturization of continuous flow technology, utilizing channels with sub-millimeter dimensions. elveflow.com These systems offer exceptionally high surface-area-to-volume ratios, leading to rapid heat and mass transfer. rsc.orgelveflow.com This enhanced transfer capability allows for precise temperature control and rapid mixing of reactants, which is crucial for controlling fast and exothermic reactions that can be involved in the synthesis of isocyanates. rsc.orgelveflow.com The small reaction volumes inherent in microfluidic devices also contribute to enhanced safety by minimizing the amount of hazardous material present at any given time. rsc.org

In a specific application, a microreactor was used in the synthesis of Tryptanthrin (B1681603), where this compound was a key reactant. rsc.org The reaction was conducted in a polymer-glass microfluidic device, demonstrating the feasibility of using such systems for complex chemical transformations. rsc.org

The use of high-pressure conditions in microreactors can further enhance reaction rates and yields. rsc.org High-pressure microreactors are often fabricated from robust materials like silicon-glass or stainless steel to withstand the demanding operational parameters. researchgate.net The application of high pressure can influence reaction kinetics and can be particularly useful for reactions involving gaseous reagents or for manipulating solvent properties. researchgate.net

In the synthesis of Tryptanthrin using a microfluidic system, high back pressure was induced by the fast flow rates. rsc.org The pressure-tolerant microchannels, fabricated using a simultaneous solidification-bonding method, could withstand pressures up to 2000 psi. rsc.org This capability allowed for the use of "flash chemistry," a concept involving extremely fast, controlled reactions with short-lived reactive intermediates. rsc.org The synthesis of Tryptanthrin from 2-bromophenyl isocyanide and this compound was achieved with a high yield in a very short reaction time. rsc.org

ParameterValueReference
Synthetic Yield90% rsc.org
Flow Rate10.5 mL/min rsc.org
Reaction Time14 ms rsc.org
Burst Pressure Toleranceup to 2000 psi rsc.org

Purification and Isolation Techniques for this compound

Following its synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and solvents. Standard laboratory and industrial purification techniques are employed to achieve the desired level of purity.

One common method for the purification of related compounds synthesized via flow chemistry involves chromatographic techniques. For instance, in a synthesis where this compound was a reactant, the resulting product was purified using silica (B1680970) gel chromatography with a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. rsc.org In another synthesis involving a derivative, purification was achieved using Biotage™ chromatography with a cyclohexane/ethyl acetate eluent. google.com

Reactivity and Reaction Mechanisms of Methyl 2 Isocyanatobenzoate

Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) in Methyl 2-isocyanatobenzoate is characterized by an electrophilic carbon atom, making it a prime target for nucleophilic attack. georganics.sk This reactivity is the basis for its most common transformations, including reactions with amines, alcohols, thiols, and water. georganics.skcymitquimica.com These reactions are typically addition reactions where the nucleophile adds across the N=C double bond of the isocyanate.

Reactions with Amines to Form Ureas and Substituted Amides

The reaction between this compound and primary or secondary amines is a facile process that yields substituted ureas. This reaction proceeds via nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group. commonorganicchemistry.com The process is generally straightforward and does not require a base. commonorganicchemistry.com An example includes the reaction with p-rosaniline to form a methyl benzoate (B1203000)/p-rosaniline urea (B33335) tripod. dur.ac.uk This reactivity is also utilized in the synthesis of more complex molecules, such as trans- and cis-N-phenyl-N′-(4-phenoxy)cyclohexylureas. sigmaaldrich.com

The general mechanism involves the attack of the amine nucleophile on the isocyanate carbon, followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the stable urea linkage.

Table 1: Examples of Urea Formation from Isocyanates and Amines

Isocyanate Reactant Amine Reactant Product Reference
This compound p-Rosaniline Methyl benzoate/p-rosaniline urea tripod dur.ac.uk
This compound (4-phenoxy)cyclohexylamine N-phenyl-N′-(4-phenoxy)cyclohexylureas sigmaaldrich.com

A significant challenge in organic synthesis is the formation of sterically hindered amides. chimia.ch Traditional amide bond formation methods often fail when bulky substrates are involved. chimia.chethz.ch A robust solution to this problem is the direct coupling of Grignard reagents (organomagnesium compounds) with isocyanates. chimia.chnih.gov This method provides a conceptually flexible and efficient approach to preparing amides, including those with significant steric hindrance or electron-deficient properties. nih.govnih.gov

The reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the isocyanate's electrophilic carbon. This forms a magnesium salt of the amide, which is then protonated upon aqueous workup to yield the final amide product. The reaction is user-friendly, typically involving the addition of the Grignard reagent to the isocyanate in an ethereal solvent at 0 °C, followed by warming to room temperature. chimia.ch This methodology has proven effective for a broad range of substrates, yielding products in high yields without the need for excess reagents. nih.govnih.gov

Table 2: Synthesis of Sterically Hindered Amides

Reagent 1 Reagent 2 Product Type Key Finding Reference
Grignard Reagent Isocyanate Sterically Hindered Secondary Amide Facile and robust solution for challenging amide synthesis. chimia.chethz.chnih.gov

Reactions with Alcohols to Form Carbamates

This compound reacts with alcohols to produce carbamates, also known as urethanes. cymitquimica.comsmolecule.com This reaction is one of the most important in isocyanate chemistry and is fundamental to the production of polyurethane polymers. georganics.sk The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. A subsequent proton transfer results in the formation of the carbamate (B1207046) linkage.

The reaction can often be accelerated by catalysts. researchgate.net Anhydrous conditions are crucial, as isocyanates can react with water. researchgate.net High yields of carbamates can be achieved under controlled conditions.

Reactions with Thiols

Similar to alcohols, thiols can react with isocyanates to form the corresponding sulfur analogs of carbamates, known as thiocarbamates or thiourethanes. The thiol group acts as a nucleophile, with the sulfur atom attacking the isocyanate carbon.

Generally, the reactivity of thiols with isocyanates is lower than that of their alcohol counterparts. However, thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily. masterorganicchemistry.com The reaction to form S-alkyl N-substituted thiocarbamates can be performed at low temperatures (e.g., -60 °C) and can produce high yields.

Reactivity with Other Nucleophiles

The high reactivity of the isocyanate group extends to other nucleophiles, most notably water. georganics.sk The hydrolysis of an isocyanate initially forms an unstable carbamic acid intermediate. This intermediate readily decarboxylates (loses CO₂) to yield a primary amine. The newly formed amine can then react with another molecule of the starting isocyanate to produce a symmetrically disubstituted urea.

Cycloaddition Reactions

Beyond simple addition reactions, isocyanates can participate in cycloaddition reactions. georganics.sk In the case of this compound, the ortho positioning of the ester and isocyanate groups facilitates intramolecular cyclization. This can lead to the formation of heterocyclic structures, such as 3H-quinazolin-4-ones. sigmaaldrich.com This transformation represents a valuable synthetic route to this class of compounds, which are of interest in medicinal chemistry. Such reactions may proceed through various mechanisms, sometimes involving intermediates that undergo rearrangement to form the final stable heterocyclic product. beilstein-journals.org

[4+2] Cycloadditions in Heterocycle Formation

While the classical Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile, variations of this reaction can be utilized in the synthesis of six-membered heterocycles. researchgate.net The isocyanate group in this compound can act as a dienophile, reacting with suitable dienes to form nitrogen-containing heterocyclic structures. These reactions provide an efficient route to functionalized ring systems that are prevalent in many biologically active molecules. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic nature and steric hindrance of both the isocyanate and the diene partner.

Role in Synthesis of Nitrogen Heterocycles

This compound serves as a key building block for a wide array of nitrogen-containing heterocycles. accelachem.comajol.infoorganic-chemistry.org Its utility extends beyond cycloadditions, as it readily reacts with nucleophiles such as amines, alcohols, and hydrazines. These reactions initially form urea, carbamate, or semicarbazide (B1199961) linkages, which can then undergo subsequent intramolecular cyclization to yield various heterocyclic scaffolds. This reactivity is fundamental in the construction of quinazolines, quinazolinones, and other related fused heterocyclic systems. The presence of the methoxycarbonyl group ortho to the isocyanate provides a convenient handle for further synthetic manipulations or can participate directly in the cyclization process.

Intramolecular Cyclization Pathways

The proximate positioning of the isocyanate and ester groups in this compound facilitates a range of intramolecular cyclization reactions, leading to the efficient synthesis of fused heterocyclic systems.

Formation of Quinazolinone Derivatives

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. researchgate.netujpronline.comnih.gov this compound is a valuable precursor for the synthesis of these compounds.

The reaction of this compound with various amines is a common and effective method for the synthesis of 3H-quinazolin-4-ones. researchgate.netchemdad.com This transformation proceeds through an initial nucleophilic attack of the amine on the isocyanate carbon, forming a urea intermediate. Subsequent intramolecular cyclization, driven by the attack of the newly introduced nitrogen on the ester carbonyl, followed by the elimination of methanol, yields the quinazolinone core. A variety of substituted 3H-quinazolin-4-ones can be prepared by this method, depending on the choice of the starting amine. Research has demonstrated the synthesis of these derivatives through various catalytic methods, including copper-catalyzed reactions. organic-chemistry.org

Table 1: Examples of Synthesized 3H-Quinazolin-4-ones

Product Starting Materials Reaction Conditions
2-Aryl quinazolin-4(3H)-ones 2-aminobenzamides and aryl methyl ketones Molecular iodine catalyst organic-chemistry.org
Quinazolin-4(3H)-ones 2-halobenzamides and nitriles Copper catalyst, tBuOK organic-chemistry.org
Quinazolin-4-ones 2-isocyanobenzoates and amines Copper(II) acetate (B1210297), mild base ujpronline.comorganic-chemistry.org

This compound can also be employed in the synthesis of fused dihydroquinazolinone systems. For instance, the synthesis of indolo[2,1-b]quinazoline (B1258998) analogues can be achieved starting from methyl anthranilate, a related precursor, through sequences that can involve intramolecular cyclization steps reminiscent of the reactivity of this compound. researchgate.net The formation of dihydroquinazolinones often involves a condensation reaction between an anthranilamide (which can be derived from this compound) and an aldehyde or ketone, followed by cyclization. rsc.orgorganic-chemistry.orgrsc.org

Table 2: Research Findings on Dihydroquinazolinone Synthesis

Catalyst/Reagent Starting Materials Product Type Reference
Graphene Oxide Anthranilamide and aldehyde/ketone 2,3-dihydroquinazolinones rsc.org
Sc(III)-inda-pybox complex Imine 2,3-dihydroquinazolinones (DHQZs) organic-chemistry.org
Copper catalyst 2-nitrobenzonitriles and carbonyl compounds 2,3-dihydroquinazolin-4(1H)-ones organic-chemistry.org
Synthesis of 3H-Quinazolin-4-ones

Ring-Opening Reactions and Subsequent Cyclizations

The reactivity of this compound can also involve initial ring-opening of another reactant, followed by cyclization. While direct ring-opening of the benzene (B151609) ring of this compound itself is not a typical reaction pathway under standard conditions, it can react with substrates that undergo ring-opening. For example, reactions with strained heterocycles like epoxides or aziridines can proceed via nucleophilic attack from a species derived from the isocyanate, leading to a ring-opened intermediate that can then cyclize to form more complex heterocyclic structures. scu.edu.cnrsc.orgd-nb.infosioc-journal.cn The regioselectivity of such ring-opening reactions is a critical factor in determining the final product structure. d-nb.infonih.gov

Electrophilic Reactivity of the Isocyanate Group

The isocyanate group (-N=C=O) in this compound is a potent electrophile, readily undergoing attack by various nucleophiles. The carbon atom of the isocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it susceptible to nucleophilic addition.

Common reactions involving the electrophilic isocyanate group include:

Reaction with Amines: The isocyanate group reacts with primary and secondary amines to form substituted ureas. acs.org This reaction is fundamental in the synthesis of various organic compounds. acs.org For instance, the reaction with a secondary amine, followed by saponification of the methyl ester, is a key step in the synthesis of A1120, a non-retinoid ligand for retinol-binding protein 4. acs.org

Reaction with Alcohols: In the presence of alcohols, the isocyanate group undergoes nucleophilic addition to form carbamates (urethanes).

Hydrolysis: With water, the isocyanate group hydrolyzes to form a carbamic acid intermediate, which is unstable and subsequently decomposes to an amine and carbon dioxide.

Friedel-Crafts Type Reactions: this compound can participate in Friedel-Crafts-type reactions. For example, it reacts with thiophene (B33073) in the presence of a Lewis acid like stannic chloride (SnCl4) to produce 2-(2-thienyl)-(4H)-3,1-benzothiazin-4-one. uomosul.edu.iq

The electrophilic character of the isocyanate is crucial for its role in the synthesis of various heterocyclic compounds and other complex organic molecules. acs.orguni-goettingen.de

Mechanistic Studies of Key Transformations Involving this compound

The diverse reactivity of this compound has led to its use in various synthetic transformations, with mechanistic studies providing insight into the reaction pathways.

Cycloaddition Reactions:

Isocyanates can participate in cycloaddition reactions. While specific mechanistic studies on this compound in this context are not extensively detailed in the provided results, the general principles of transition-metal-catalyzed [2+2+2] cycloadditions are relevant. nih.gov These reactions provide an efficient route to highly functionalized six-membered rings. nih.gov A deep understanding of the reaction mechanism, whether from a theoretical or experimental standpoint, is key to improving reaction efficiency and selectivity. nih.gov

Intramolecular Cyclization:

This compound is a precursor in the synthesis of heterocyclic systems through intramolecular cyclization. One notable example is the synthesis of the naturally occurring alkaloid tryptanthrine. uni-goettingen.de In a one-pot, three-step synthesis, this compound reacts to form 3H-quinazolin-4-ones, including tryptanthrine, in high yield. uni-goettingen.de This transformation involves the initial reaction at the isocyanate group followed by an intramolecular cyclization step.

Another instance of intramolecular cyclization is observed in the synthesis of pyrrolo benzoxazinones, where maleanilic acid derivatives undergo cyclization with acetic anhydride. uomosul.edu.iq While this example does not directly involve this compound, it highlights a common mechanistic pathway for related structures.

Table 1: Reactivity of this compound

Reactant Product Type Reaction Conditions
Amines Substituted Ureas -
Alcohols Carbamates -
Water Amine (via carbamic acid) -

Table 2: Chemical Compound Names

Compound Name
This compound
2-(Methoxycarbonyl)phenyl isocyanate
2-Carbomethoxyphenyl isocyanate
A1120
Stannic chloride
2-(2-thienyl)-(4H)-3,1-benzothiazin-4-one
Tryptanthrine
3H-quinazolin-4-ones
Pyrrolo benzoxazinones
Maleanilic acid
Acetic anhydride
Thiophene
Carbon dioxide

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The reactivity of this compound has been harnessed for the synthesis of numerous molecules with significant biological activity. Its ability to readily react with nucleophiles, such as amines and alcohols, allows for its incorporation into a wide array of structures destined for pharmaceutical and medicinal chemistry research.

Retinol (B82714) Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the blood. The interaction between RBP4 and another protein, transthyretin (TTR), is crucial for maintaining retinol levels in circulation. Antagonizing this interaction is a therapeutic strategy for diseases like atrophic age-related macular degeneration and Stargardt disease, as it can reduce the formation of toxic retinol byproducts in the retina. musechem.comcymitquimica.com

This compound is a key reagent in the synthesis of potent, non-retinoid RBP4 antagonists. A prominent example is the compound A1120, which was identified as a high-affinity ligand for RBP4. researchgate.net The synthesis involves the reaction of this compound with a substituted piperidine (B6355638) derivative. For instance, 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride is treated with this compound in the presence of a base like triethylamine (B128534). rsc.org This reaction forms a urea linkage. The final step is the saponification (hydrolysis) of the methyl ester group to yield the active carboxylic acid antagonist, A1120. musechem.comgeorganics.sk

Table 1: Potency of RBP4 Antagonist A1120

Compound Binding Affinity (Ki) Assay
A1120 8.3 nM RBP4 Binding Assay

Data sourced from research on non-retinoid ligands for RBP4. researchgate.net

Tryptanthrin (B1681603) is a naturally occurring alkaloid with a broad spectrum of biological activities. The synthesis of tryptanthrin and its derivatives is an area of significant research interest. One established synthetic route utilizes this compound as a key electrophilic component. nih.govsmolecule.com

In a method developed by Lygin and co-workers, the synthesis begins with the lithiation of 2-bromophenyl isocyanide. nih.gov The resulting organolithium species then undergoes a nucleophilic attack on the electrophilic isocyanate carbon of this compound. nih.govsmolecule.com This is followed by an intramolecular cyclization to construct the core quinazoline (B50416) ring system of tryptanthrin. More advanced methods have adapted this chemistry to continuous-flow microreactor systems, allowing for rapid and high-yield synthesis. In such a setup, solutions of 2-bromophenyl isocyanide and n-butyllithium (n-BuLi) are first mixed, and the resulting solution is then immediately combined with a solution of this compound to yield tryptanthrin after quenching. bhu.ac.in

Table 2: Continuous-Flow Synthesis of Tryptanthrin

Parameter Condition
Reagent 1 2-Bromophenyl isocyanide in Tetrahydrofuran (0.1 M)
Reagent 2 n-BuLi in Hexane (B92381) (0.42 M)
Reagent 3 This compound in Tetrahydrofuran (0.22 M)
Reaction Time 14 ms
Synthetic Yield 90%

Data from a study on flash chemistry in a pressure-tolerant microreactor. bhu.ac.in

Epstein-Barr virus (EBV) is associated with several types of cancers. One emerging therapeutic strategy is lytic induction therapy, which involves forcing the virus from its latent (dormant) state into its lytic (active replication) cycle, leading to the death of the cancer cell. nih.govrsc.org The development of small molecules that can induce this switch is a key goal.

This compound has been employed in the synthesis of potent inducers of the EBV lytic cycle. In one study, a high-throughput screening effort identified a tetrahydro-beta-carboline compound, referred to as C60, as a powerful lytic inducer. The synthesis of C60 was achieved through a two-step process. First, a Pictet-Spengler reaction between 5-chlorotryptamine (B1214102) and p-anisaldehyde forms the core tetrahydro-beta-carboline structure. This intermediate is then reacted with this compound to attach the methyl 2-carboxamidobenzoate group, yielding the final C60 compound. This molecule demonstrated significant potency in cell-based assays for EBV reactivation.

Table 3: Activity of EBV Lytic Inducer C60

Compound Description Potency (EC50)
C60 Tetrahydro-beta-carboline derivative 157 nM

Data from a study on the development of novel EBV lytic therapy inducers.

The benzimidazole (B57391) ring is a privileged structure in medicinal chemistry, found in numerous pharmaceutical agents. nih.gov The synthesis of specifically substituted benzimidazoles is therefore of great importance. Benzimidazole-1-carboxamides are a class of derivatives where a carboxamide group is attached to one of the nitrogen atoms of the imidazole (B134444) ring.

The synthesis of these derivatives can be achieved through the reaction of a benzimidazole with an isocyanate. The secondary amine (N-H) within the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group (R-N=C=O) of a reagent like this compound. This addition reaction forms a stable urea linkage, resulting in the desired 1-carboxamide (B11826670) derivative. While direct literature detailing the use of this compound for this specific purpose is not abundant, the reaction of various isocyanates with substituted 2-aminobenzimidazoles to form benzimidazole-urea derivatives has been successfully demonstrated, showcasing the viability of this synthetic approach. nih.gov This fundamental reactivity confirms the potential of this compound for creating such structures.

Expanding on the work described in section 4.1.1, this compound is a cornerstone in the development of a variety of non-retinoid RBP4 antagonists. The goal is to create molecules that are structurally dissimilar to natural retinol to avoid off-target effects associated with retinoid-based drugs. rsc.org

The general synthetic strategy remains consistent: this compound serves as the "headgroup" that provides a crucial urea-linked carboxylic acid moiety. georganics.sk This headgroup is attached to various core scaffolds designed to optimize binding within the RBP4 pocket and improve pharmacological properties. For example, piperidine hydrochloride intermediates are reacted with this compound, followed by ester hydrolysis, to generate the final antagonist. musechem.comcymitquimica.com This modular approach has allowed researchers to explore diverse chemical spaces, leading to the identification of potent RBP4 antagonists like A1120 and related compounds, which effectively disrupt the RBP4-TTR protein-protein interaction. musechem.comresearchgate.net

Preparation of Benzimidazole-1-carboxamide Derivatives

Material Science Applications

The application of this compound extends beyond pharmaceuticals into the realm of material science, primarily due to the versatile reactivity of its isocyanate functional group. Isocyanates are fundamental building blocks in polymer chemistry, most notably in the production of polyurethanes. rsc.orggeorganics.sk

Polyurethanes are formed through the polyaddition reaction between a di- or poly-isocyanate and a polyol (a molecule with multiple hydroxyl groups). The isocyanate groups react with the hydroxyl groups to form the characteristic urethane (B1682113) linkages in the polymer backbone. rsc.org Although diisocyanates are more common for creating long polymer chains, a monofunctional isocyanate like this compound can be used to introduce specific functionalities, act as a chain terminator to control molecular weight, or be incorporated into more complex monomer designs. The resulting polyurethane materials have widespread applications as foams, coatings, adhesives, and elastomers due to their tunable mechanical properties. cymitquimica.comgeorganics.sk The presence of the methyl ester group in this compound offers an additional site for post-polymerization modification, further expanding its potential utility in creating functional materials.

Polymer and Coating Production

Isocyanates are fundamental components in the production of polyurethane polymers, which are used extensively in foams, coatings, adhesives, and elastomers. georganics.sk The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water. georganics.sk Diisocyanates are particularly crucial for creating the cross-linked structures that give polyurethanes their desirable properties. georganics.sk

While the direct use of this compound in large-scale polymer production is not as widespread as that of simpler diisocyanates, its derivatives play a role in creating specialized polymers and coatings. For instance, isocyanates are used to modify polymers to introduce specific functionalities. researchgate.net The reactivity of isocyanates allows for their incorporation into various materials, including those used for photo-curing applications like sealants, elastomers, and adhesives. googleapis.com

Research has also explored the synthesis of polymers with pendant isocyanate groups, which can be achieved through the transformation of aromatic amines into isocyanates using reagents like triphosgene. researchgate.net This approach allows for the creation of reactive polymers that can be further modified.

Functionalization of Cellulose (B213188) and Carbohydrate Derivatives

The surface modification of cellulose and other carbohydrate derivatives is a significant area of research, aimed at imparting new properties to these abundant biomaterials. researchgate.net this compound and related isocyanates are effective reagents for this purpose, reacting with the hydroxyl groups present on the carbohydrate backbone to form stable carbamate linkages. researchgate.net

The functionalization of cellulose can alter its properties, such as hydrophobicity, making it suitable for applications like biodegradable coating materials. researchgate.net For example, the reaction of isocyanates with cellulose can be carried out in the absence of toxic catalysts, which is advantageous for biological applications. researchgate.net The development of solvent-free "grafting-to" methods, utilizing dynamic covalent chemistry to generate an isocyanate-terminated polymer in-situ, offers a more environmentally friendly and scalable approach to cellulose functionalization. uchicago.edu

The site-selective functionalization of carbohydrates is a challenging but important goal in synthetic chemistry. scholaris.canih.gov Various strategies have been developed to achieve this, including the use of organoboron reagents to direct the functionalization of specific hydroxyl groups. scholaris.ca These methods allow for the introduction of various functional groups onto the carbohydrate scaffold, creating novel derivatives with potential applications in medicinal chemistry and biochemistry. scholaris.cad-nb.info

Precursor in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems.

Synthesis of Fused Bicyclic Systems

This compound is utilized in the synthesis of fused bicyclic systems, which are important scaffolds in drug discovery. For example, it is a key reagent in the synthesis of A1120, a non-retinoid ligand for Retinol-binding protein 4. sigmaaldrich.comacs.org The synthesis involves the treatment of a core secondary amine with this compound, followed by saponification of the resulting ester. acs.orgsemanticscholar.org This methodology has been extended to create a variety of conformationally constrained analogues. acs.org

Derivatives of 4H-3,1-Benzoxazin-4-ones

4H-3,1-Benzoxazin-4-ones are a class of heterocyclic compounds known for their diverse biological activities. uomosul.edu.iq While the primary route to these compounds often involves the cyclization of N-acyl anthranilic acids, isocyanates also play a role in their chemistry. uomosul.edu.iq this compound can be used in reactions that lead to the formation of quinazolinone structures, which are closely related to benzoxazinones. sigmaaldrich.com For example, it can be used in the synthesis of 3H-quinazolin-4-ones. sigmaaldrich.com

The following table summarizes some research findings on the synthesis of 4H-3,1-benzoxazin-4-one derivatives and related quinazolinones.

Starting MaterialsReagents/ConditionsProductReference
Anthranilic acidsAcetic anhydride, heat2-methyl-3,1-(4H)-benzoxazin-4-one derivatives uomosul.edu.iq
2-(Benzamido)acetyl chloride, substituted anthranilic acids-Benzoxazinones uomosul.edu.iq
Diethyl oxalate (B1200264) or terephthaloylchloride, anthranilic acid-Bis-(4H)-3,1-benzoxazine-4-one derivatives uomosul.edu.iq
2-amino-5-nitropyridine, this compound-Intermediate for quinazolinone synthesis google.com.pg

Indolo[2,1-b]quinazoline Core Synthesis

The indolo[2,1-b]quinazoline core is the characteristic feature of the natural alkaloid tryptanthrin and its analogues, which exhibit a range of biological activities, including anticancer and antimicrobial properties. chesci.com One of the synthetic approaches to this core structure involves the reaction of 2-bromophenyl isocyanide with an electrophilic partner like this compound. chesci.comrsc.org This reaction, often carried out under flash chemistry conditions in a microreactor, provides a route to the tryptanthrin skeleton. rsc.org

The synthesis of novel indoloquinazoline compounds is an active area of research in the quest for new anticancer agents. nih.gov Various synthetic methodologies have been developed to access this important heterocyclic system. chesci.comfrontiersin.org

Utility in Advanced Organic Synthesis Strategies

The versatility of this compound extends to its use in advanced organic synthesis strategies. Retrosynthetic analysis, a problem-solving technique for planning organic syntheses, often identifies key building blocks like this compound as precursors to more complex target molecules. Its bifunctional nature allows for its incorporation into multi-step syntheses, where the isocyanate and ester groups can be manipulated sequentially. orgsyn.orgorgsyn.org

For instance, in the synthesis of nonretinoid retinol binding protein 4 antagonists, this compound is used to introduce a key structural motif, which is then further elaborated. acs.orgsemanticscholar.org The development of efficient and high-yielding reactions is crucial in organic synthesis, and the reactivity of isocyanates makes them valuable in this regard. orgsyn.org

Applications in Total Synthesis of Complex Natural Products (e.g., Deoxyvasicinone)

This compound is a valuable reagent in the total synthesis of natural products, particularly alkaloids containing the quinazolinone scaffold. derpharmachemica.com Its utility is prominently demonstrated in the synthesis of Deoxyvasicinone, a naturally occurring quinazolinone alkaloid. uni-goettingen.de Deoxyvasicinone is recognized for its biological activities and is a target of significant interest in synthetic organic chemistry. derpharmachemica.comuni-goettingen.de

One effective strategy for the synthesis of Deoxyvasicinone and related 3H-quinazolin-4-ones involves the use of ortho-lithiophenyl isocyanide, which can be generated from precursors and then react with electrophiles like this compound. uni-goettingen.de A notable one-pot, three-step synthesis produces Deoxyvasicinone in good yield. uni-goettingen.de This process highlights the efficiency of using isocyanate-based building blocks for constructing complex heterocyclic systems. In this method, an ortho-lithiated phenyl isocyanide intermediate reacts intermolecularly with this compound to form the desired 3H-quinazolin-4-one structure, yielding Deoxyvasicinone in 72% yield. uni-goettingen.de

Another approach to the quinazolinone core of Deoxyvasicinone involves a regioselective lithiation followed by an intramolecular electrophilic reaction. arkat-usa.org Although this specific two-step synthesis starts from different materials to first create a key intermediate, methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate, the underlying chemistry showcases the importance of the quinazolinone framework that can also be accessed via this compound. arkat-usa.org The synthesis of such natural products is a crucial area of research, as it allows for the construction of complex and biologically significant molecules from simpler, readily available starting materials. rsc.orgsci-hub.se

Table 1: Synthesis of Deoxyvasicinone

Starting Materials/IntermediatesKey Reaction StepsProductYieldReference
ortho-Lithiophenyl isocyanide, this compoundOne-pot reaction involving intermolecular reaction of the lithiated intermediate with the isocyanate.Deoxyvasicinone72% uni-goettingen.de
Anthranilic acid, Methyl anthranilateCondensation to form methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate intermediate.Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate67% arkat-usa.org
Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoateRegioselective lithiation and intramolecular cyclization.Tryptanthrin (related alkaloid)81% (from intermediate) arkat-usa.org

As a Building Block for Complex Acyclic and Cyclic Analogues

The high reactivity of the isocyanate group makes this compound a versatile building block for a wide range of complex molecules beyond natural products. cymitquimica.com It serves as a key precursor in the synthesis of diverse acyclic and cyclic analogues with potential applications in medicinal chemistry and materials science. acs.orgsigmaaldrich.com

The isocyanate functional group readily reacts with nucleophiles such as amines and alcohols. vulcanchem.com This reactivity is harnessed to construct both urea and carbamate linkages, which are fundamental components of many complex structures. acs.org For example, this compound is used in the synthesis of trans- and cis-N-phenyl-N′-(4-phenoxy)cyclohexylureas, which are acyclic urea derivatives. sigmaaldrich.com It is also employed in combinatorial chemistry to generate libraries of urea and thiourea (B124793) compounds. google.com

In the realm of cyclic analogues, this compound is instrumental in forming various heterocyclic systems. nih.gov A primary application is the synthesis of 3H-quinazolin-4-ones and their derivatives. sigmaaldrich.com A general and efficient method involves the treatment of a core secondary amine with this compound, which, after a subsequent saponification step, yields the desired cyclic product. acs.org This strategy has been successfully applied to the synthesis of A1120, a non-retinoid ligand for the Retinol-binding protein, and other conformationally constrained bicyclic systems. acs.orgsigmaaldrich.com The reaction typically involves the initial formation of a urea linkage, followed by an intramolecular cyclization.

Detailed research illustrates this process for creating a variety of analogues. For instance, phenoxyethylamines can be treated with this compound, and the resulting methyl ester is then hydrolyzed to furnish the final carboxylic acid analogues. acs.org Similarly, complex bicyclic systems, such as {3.3.0}-octahydrocyclopenta[c]pyrrolo analogues, are synthesized by reacting a deprotected amine core with this compound, followed by saponification of the ester. acs.org

Table 2: Examples of Acyclic and Cyclic Analogues from this compound

Reactant(s)Product TypeSpecific Example(s)Reference
Core secondary aminesCyclic AnaloguesA1120 (non-retinoid RBP4 ligand), Bicyclic {3.3.0} systems acs.orgsigmaaldrich.com
PhenoxyethylaminesAcyclic/Cyclic PrecursorsCarboxylic acid analogues 20 and 21 acs.org
4-PhenoxycyclohexylamineAcyclic Analoguestrans- and cis-N-phenyl-N′-(4-phenoxy)cyclohexylureas sigmaaldrich.com
Various aminesAcyclic LibrariesLibraries of urea compounds google.com

Conclusion

Methyl 2-isocyanatobenzoate stands out as a highly versatile and valuable bifunctional building block in modern organic synthesis. Its unique arrangement of an isocyanate and a methyl ester group on an aromatic ring facilitates a range of powerful chemical transformations. From its role in the elegant synthesis of complex natural products like tryptanthrin (B1681603) to its application in the construction of novel therapeutic agents, this compound continues to be a compound of significant interest to synthetic and medicinal chemists. The continued exploration of its reactivity in both cyclization and cross-coupling reactions is likely to unveil even more innovative applications in the future.

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in methyl 2-isocyanatobenzoate.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the methyl ester group. The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the substituted ring. The four aromatic protons appear as a series of multiplets. The methyl group protons of the ester function appear as a distinct singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

Proton Assignment Chemical Shift (δ) ppm (Predicted) Splitting Pattern
Aromatic Protons (H-3, H-4, H-5, H-6)7.0 - 8.1Multiplet (m)
Methyl Protons (-OCH₃)~3.9Singlet (s)

Table 1: Predicted ¹H NMR spectral data for this compound.

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, distinct signals are observed for the methyl carbon, the aromatic carbons, the ester carbonyl carbon, and the highly characteristic isocyanate carbon. nih.gov The chemical shift of the isocyanate carbon is particularly noteworthy, appearing in a specific region of the spectrum.

Carbon Assignment Chemical Shift (δ) ppm (Reference)
Methyl Carbon (-OC H₃)~52.5
Aromatic Carbons (C -3, C -4, C -5, C -6)~125 - 135
Aromatic Carbon (C -1, attached to -COOCH₃)~129
Aromatic Carbon (C -2, attached to -NCO)~133
Isocyanate Carbon (-NC O)~138
Ester Carbonyl Carbon (-C OOR)~164

Table 2: Reference ¹³C NMR spectral data for this compound and related structures. nih.govnih.gov

¹H NMR Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode, this compound is expected to be detected as the protonated molecular ion, [M+H]⁺. The predicted mass-to-charge ratio (m/z) for this ion is approximately 178.05. uni.lu This technique is frequently used in the analysis of reaction mixtures containing this reagent to confirm the formation of urea (B33335) or urethane (B1682113) derivatives. researchgate.netacs.org In negative ion mode, the deprotonated ion [M-H]⁻ can also be observed. uni.lu

Adduct Ion Predicted m/z
[M+H]⁺178.04987
[M+Na]⁺200.03181
[M-H]⁻176.03531

Table 3: Predicted ESI-MS adducts for this compound. uni.lu

Under electron impact (EI) ionization, a common technique for GC-MS, this compound undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is observed at an m/z of 177, corresponding to the molecular weight of the compound (C₉H₇NO₃). nih.gov

A primary fragmentation pathway involves the loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, which is a common fragmentation for methyl esters. libretexts.orgdocbrown.info This cleavage results in the formation of a highly stable acylium ion.

[M]⁺ → [M - •OCH₃]⁺ + •OCH₃

This fragmentation leads to the base peak in the mass spectrum at m/z 146. nih.gov The loss of the entire carbomethoxy group (•COOCH₃) can also occur, though it may be less prominent. Further fragmentation of the m/z 146 ion can lead to the loss of carbon monoxide (CO), a typical fragmentation for aromatic acylium ions.

m/z Proposed Fragment Ion Significance
177[C₉H₇NO₃]⁺Molecular Ion (M⁺)
146[C₈H₄NO₂]⁺Base Peak, loss of •OCH₃
90[C₆H₄N]⁺Further fragmentation

Table 4: Key fragments in the electron impact mass spectrum of this compound. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by two very strong and characteristic absorption bands.

The most diagnostic peak is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This band typically appears in the range of 2250–2270 cm⁻¹. The second prominent feature is the strong absorption from the carbonyl (C=O) stretching vibration of the ester functional group, which is observed at approximately 1720-1700 cm⁻¹. Other significant absorptions include C-O stretching vibrations from the ester group and C-H stretching from the aromatic ring and methyl group.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Isocyanate (-N=C=O)Asymmetric Stretch~2270 - 2250 (very strong, sharp)
Ester Carbonyl (C=O)Stretch~1720 - 1700 (strong)
Aromatic C=CStretch~1600 - 1450 (multiple bands)
Ester C-OStretch~1300 - 1100 (strong)
Aromatic C-HStretch~3100 - 3000
Aliphatic C-H (Methyl)Stretch~2960 - 2850

Table 5: Characteristic Infrared absorption bands for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. researchgate.netbiomedpharmajournal.org This method separates the target compound from any impurities, synthetic intermediates, or degradation products, allowing for accurate quantification. researchgate.net The principle of HPLC involves injecting a small volume of the sample dissolved in a liquid into a column containing a stationary phase. A high-pressure pump moves a liquid mobile phase through the column, and the components of the sample separate based on their differential partitioning between the two phases. biomedpharmajournal.org

For isocyanates and their derivatives, reversed-phase HPLC is a common and effective approach. epa.gov In a typical analysis, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Research involving the synthesis of compounds derived from this compound has confirmed the final products to be of high purity (>99%) as determined by analytical HPLC, underscoring the technique's suitability. nih.gov

The conditions for an HPLC analysis must be carefully optimized to achieve good resolution between the main compound peak and any impurity peaks. thaiscience.info A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the efficient elution of all components. epa.govscielo.br Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. researchgate.net

Table 1: Illustrative HPLC Conditions for Purity Analysis of this compound

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size. epa.gov
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. nih.gov
Gradient Start with a low percentage of B, increasing linearly over the run. nih.gov
Flow Rate 0.6 - 2.0 mL/min. epa.govnih.gov
Detector UV at 254 nm. epa.gov
Column Temperature 40 °C. nih.gov
Injection Volume 10 - 50 µL. epa.govthaiscience.info

The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature for this compound under specific conditions. researchgate.net By comparing the area of the main peak to the total area of all peaks in the chromatogram, the purity of the sample can be accurately calculated. The calibration curve must show a high correlation coefficient (≥0.995) for quantitative analysis. epa.gov

Other Advanced Spectroscopic Methods (e.g., UV Spectroscopy for Degree of Substitution)

Beyond HPLC, other spectroscopic methods are vital for the complete characterization of this compound and its reaction products.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a valuable tool, particularly for monitoring reactions and determining the degree of substitution. scispace.com When this compound is reacted with another molecule, such as an alcohol or an amine, the electronic environment of the chromophore changes, leading to a shift in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength, the progress of the reaction can be followed. Furthermore, in polymer or surface modification applications, UV-Vis spectroscopy can be used to calculate the degree of substitution by relating the absorbance of the modified substrate to a calibration curve. scispace.comdur.ac.uk

Other Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands. A very strong and sharp peak appears around 2250-2275 cm⁻¹, which is indicative of the isocyanate group (-N=C=O). Other notable peaks include those for the carbonyl (C=O) of the ester group and C-H stretching of the aromatic ring. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov GC-MS analysis of this compound provides a fragmentation pattern that is unique to the molecule. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 177, corresponding to its molecular weight. Other significant fragments can help confirm the structure. nih.gov

These advanced spectroscopic methods, in conjunction with HPLC, provide a comprehensive analytical framework for ensuring the quality and confirming the identity of this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules like Methyl 2-isocyanatobenzoate. Methods such as Density Functional Theory (DFT) are employed to compute various molecular descriptors. mdpi.com

While comprehensive quantum chemical studies specifically focused on isolated this compound are not extensively published, computational data for the molecule is available through resources like PubChem. nih.gov Additionally, analysis of closely related or derived structures provides insight into its fundamental properties. For instance, DFT calculations (B3LYP/6-311++G**) have been used to study the structure of dimers formed from this compound, such as methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate. researchgate.net

In a study involving a derivative, Methyl 4-(((8-hydroxy- vulcanchem.comnih.govtriazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate, which utilizes a similar isocyanatobenzoate core, DFT analysis revealed a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. vulcanchem.com The electrostatic potential map indicated a localized negative charge, which is crucial for intermolecular interactions like hydrogen bonding. vulcanchem.com

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₉H₇NO₃ nih.gov
Molecular Weight 177.16 g/mol nih.gov
XLogP3 2.6 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov

These computed properties are foundational for predicting the behavior of this compound in chemical reactions and biological systems.

Molecular Docking Studies in Drug Discovery

This compound serves as a crucial starting reagent for creating more complex molecules that are evaluated in drug discovery programs. nih.govnih.gov Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, is often employed to guide the design of these derivatives. acs.org

A notable application is in the development of non-retinoid antagonists for Retinol (B82714) Binding Protein 4 (RBP4), a target for conditions like atrophic age-related macular degeneration. acs.orgresearchgate.net In these studies, various secondary amines are reacted with this compound to produce a library of urea-based compounds. acs.org These final compounds, not this compound itself, are then subjected to molecular docking simulations to predict their binding affinity and interaction with the RBP4 active site. acs.orgresearchgate.net

For example, in the design of the potent RBP4 antagonist A1120, this compound was used to introduce the terminal urea-linked carboxylic acid moiety, which is crucial for binding. researchgate.net Computational docking was performed using X-ray crystallographic data of RBP4 to evaluate how these designed ligands fit within the binding cavity. acs.org The interaction energy scores and the distance between key residues (like Phenylalanine 96) and the ligand's aromatic ring were calculated to rationalize the binding affinity. acs.org

Table 2: Example of Docking Study Parameters for RBP4 Antagonists Derived from this compound

Parameter Description Source
Protein Target Retinol Binding Protein 4 (RBP4) acs.org
PDB ID Used 3fmz researchgate.net
Key Interacting Residue Phenylalanine 96 (Phe96) acs.org
Calculated Metric Interaction Energy Score (Eint) acs.org

| Calculated Metric | Centroid distance (Phe96 to ligand aromatic ring) | acs.org |

These docking studies are vital for optimizing the lead compounds by predicting how structural modifications on the scaffold, originally derived from this compound, will affect target engagement.

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. csic.es this compound is a versatile building block used to generate series of analogs for such studies. nih.govacs.org

In one study aimed at developing inducers for Epstein-Barr virus (EBV) lytic therapy, a high-throughput screen identified a tetrahydro-β-carboline core structure. nih.gov To explore the SAR, a library of 199 analogs was evaluated. This compound was used to synthesize the lead compound, C60, and other derivatives by reacting it with the core amine structure. The SAR analysis revealed a clear preference for a chlorine atom at the 6-position of the indole (B1671886) A ring for potent activity. nih.gov

Another extensive SAR study was conducted on N-aryl,N′-cyclohexylphenoxyureas as activators of Heme-regulated inhibitor kinase (HRI). nih.gov The urea (B33335) functionality in these compounds was introduced by reacting various substituted (4-phenoxy)cyclohexylamines with reagents like this compound. This study demonstrated that the biological potency was highly sensitive to substitutions on both the N-aryl and N'-cyclohexylphenoxy groups, highlighting a remarkable level of scaffold-target specificity. nih.gov For example, replacing a 4-fluorophenoxy group with a (2,6-difluorobenzyl)oxy group resulted in a complete loss of activity. nih.gov

In the development of RBP4 antagonists, SAR studies of derivatives synthesized using this compound were also critical. acs.org By systematically modifying the portion of the molecule derived from the secondary amine, researchers could probe the effects of conformational constraint and different substituents on binding affinity and antagonist activity. acs.org

Table 3: List of Mentioned Compounds

Compound Name
This compound
Methyl 4-isocyanatobenzoate
Methyl 4-(((8-hydroxy- vulcanchem.comnih.govtriazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate
Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate
methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate
A1120
Phenylalanine
C60
5-chloro tryptamine
p-anisaldehyde
N-aryl,N′-cyclohexylphenoxyureas
(4-phenoxy)cyclohexylamines
4-fluorophenoxy
(2,6-difluorobenzyl)oxy

Future Research Directions and Emerging Applications

Catalyst Development for Methyl 2-isocyanatobenzoate Reactions

The efficiency and selectivity of reactions involving this compound are highly dependent on the catalysts employed. Future research is geared towards the rational design of new catalysts that can offer improved yields, milder reaction conditions, and enhanced control over product formation.

One promising area is the development of solid acid catalysts. For instance, iron-supported zirconium/titanium solid acid catalysts have shown significant activity in the synthesis of various methyl benzoate (B1203000) compounds. semanticscholar.org These catalysts are noted for their high efficiency, which is attributed to an increased number of acid sites and a larger specific surface area. semanticscholar.org Future work could adapt these heterogeneous catalysts for reactions with this compound, aiming for high catalytic activity that remains stable over several cycles of use. semanticscholar.org

Another avenue involves the use of metal-based nanoparticles. Zinc oxide (ZnO) nanoparticles have been successfully used to catalyze the synthesis of tryptanthrins, a class of compounds that can be derived from isatoic anhydride, a related precursor to this compound. chesci.com The mechanism suggests that the nanoparticle surface plays a crucial role in the reaction, highlighting the potential for other metal oxide nanoparticles to be explored as catalysts in reactions involving isocyanates. chesci.com

Furthermore, the development of highly active ligand-catalyst complexes is a key objective. In the related field of atom transfer radical polymerization (ATRP), the design of ligands such as tris[(2-pyridyl)methyl]amine (TPMA) and its derivatives has led to catalyst complexes with exceptionally high activity, enabling polymerization with catalyst loadings as low as a few parts per million. cmu.edu Similar ligand design strategies could be applied to develop highly efficient catalysts for the transformations of this compound, such as its cyclization and addition reactions.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this involves minimizing waste, reducing energy consumption, and using less hazardous substances. kharagpurcollege.ac.in

A key focus is the use of alternative energy sources to drive reactions. Microwave-assisted organic synthesis, for example, offers significantly accelerated reaction rates and improved yields compared to conventional heating. ajrconline.org The synthesis of 3H-quinazolin-4-one from methyl anthranilate, a related starting material, can be accomplished in just 10 minutes under microwave irradiation, a substantial improvement over traditional reflux methods. ajrconline.org Applying microwave technology to reactions of this compound could lead to faster, more energy-efficient processes. kharagpurcollege.ac.in Similarly, ultrasound has been shown to enhance mass transfer and accelerate reactions, such as the ZnO nanoparticle-catalyzed synthesis of tryptanthrin (B1681603), by promoting the adsorption of reactants onto the catalyst surface. chesci.com

Exploration of Novel Reaction Pathways and Mechanisms

While this compound is well-known for its role in forming urea (B33335) and quinazolinone scaffolds, there is significant potential to uncover new reaction pathways and gain deeper mechanistic understanding.

One area of exploration is its use in multi-component reactions to build complex molecular architectures in a single step. Its dual functionality—an electrophilic isocyanate and an ester group—makes it an ideal candidate for novel cyclization reactions. For example, it can be used in a one-step reaction to produce biologically important alkaloids like tryptanthrine and deoxyvasicinone. uni-goettingen.de

The development of versatile precursors that react with this compound is another active research direction. The generation of ortho-lithiophenyl isocyanide from ortho-bromophenyl isocyanide has provided a powerful tool for synthesizing 2,3-disubstituted 3H-quinazolin-4-ones. This pathway demonstrates how the creative use of organometallic intermediates can unlock new synthetic possibilities. uni-goettingen.de

Mechanistic studies are also crucial for optimizing reaction conditions and predicting outcomes. Investigating the mechanism of catalyst action, such as the role of lattice oxygen and oxygen vacancies in manganese-based catalysts for benzoate hydrogenation, can provide insights applicable to reactions with this compound. mdpi.com Similarly, understanding the mode of action and stereoselectivity of catalysts, as seen in the asymmetric synthesis of oxazolines using isocyanoacetates, can inform the development of stereoselective transformations for this compound derivatives. uni-goettingen.de

Expanding Applications in Medicinal Chemistry and Materials Science

This compound is a valuable building block in medicinal chemistry due to its ability to form the urea linkage, a common motif in pharmacologically active compounds.

A significant application has been in the development of antagonists for Retinol-Binding Protein 4 (RBP4). The compound A1120, a potent RBP4 antagonist, was synthesized using this compound to introduce the terminal urea-linked carboxylic acid moiety. acs.orgresearchgate.net This class of compounds is being investigated for the treatment of conditions like atrophic age-related macular degeneration by reducing serum RBP4 levels. acs.orgresearchgate.netnih.gov Synthetic strategies frequently involve the reaction of a core secondary amine with this compound, followed by saponification of the ester. acs.orgnih.gov

The compound is also crucial in synthesizing activators of the Heme-Regulated Inhibitor Kinase (HRI), a target for modifying hemoglobin disorders. sigmaaldrich.comnih.gov Focused libraries of N-phenyl,N′-cyclohexylphenoxy ureas have been created by reacting substituted cyclohexylamines with isocyanates, including this compound, to explore structure-activity relationships (SAR). nih.govescholarship.orgresearchgate.net

Furthermore, it has been used to develop inducers for Epstein-Barr virus (EBV) lytic therapy, a potential treatment for EBV-associated cancers. nih.gov The hit compound C60, a tetrahydro-beta-carboline derivative, was synthesized via reaction with this compound, demonstrating its utility in hit-to-lead optimization. nih.gov

While applications in materials science are less explored, the isocyanate functionality is widely used in polymer chemistry to form polyurethanes. The rigid aromatic structure of this compound could be exploited to synthesize novel polymers with specific thermal or mechanical properties. Future research could investigate its use as a monomer or cross-linking agent in the development of advanced materials.

Derivative/Target ClassKey Synthetic Step Involving this compoundTherapeutic Area/TargetReference
A1120 and AnaloguesReaction with a core secondary amine followed by saponification.Retinol-Binding Protein 4 (RBP4) Antagonists for Age-Related Macular Degeneration. acs.orgresearchgate.netnih.gov
N-phenyl,N′-cyclohexylphenoxy ureasReaction with substituted (phenoxy)cyclohexylamines.Activators of Heme-Regulated Inhibitor Kinase (HRI). nih.govescholarship.org
Compound C60Reaction with a tetrahydro-beta-carboline core structure.Inducers of Epstein-Barr Virus (EBV) Lytic Cycle. nih.gov
3H-quinazolin-4-onesOne-step reaction with 3-iodopropyl isocyanate.Biologically active alkaloids (e.g., Deoxyvasicinone). uni-goettingen.de

Integration with Automated Synthesis and High-Throughput Screening

The increasing demand for rapid discovery and optimization of new molecules in the pharmaceutical and materials science industries necessitates the use of automation and high-throughput methods. This compound is well-suited for integration into these modern workflows.

High-throughput screening (HTS) campaigns often identify initial "hit" compounds that require rapid chemical elaboration to establish SAR and improve properties. This compound is an ideal reagent for this "hit-to-lead" phase, as demonstrated in the development of EBV lytic cycle inducers where an HTS hit (C60) was quickly re-synthesized and optimized using this isocyanate. nih.gov Its reliable reactivity makes it suitable for creating libraries of analogues for further screening. nih.gov

Automated synthesis platforms, which combine solid-phase synthesis (SPS) with continuous-flow technology, are revolutionizing the production of small-molecule libraries. springernature.comnih.gov This approach allows for the streamlined, multi-step synthesis of a target molecule and its derivatives without the need for manual purification of intermediates. springernature.com A computerized "chemical recipe file" can be easily modified to generate a library of analogues for lead optimization. nih.gov Given that this compound reacts readily with amine-functionalized resins or resin-bound amines, it could be seamlessly incorporated into such automated SPS-flow systems to rapidly generate diverse urea-based compound libraries. This integration would significantly accelerate the discovery process for new drug candidates and functional materials. springernature.comgoogle.com

Q & A

Q. What are the validated synthetic routes for Methyl 2-isocyanatobenzoate, and how can reaction yields be optimized?

this compound is typically synthesized via the reaction of methyl 2-aminobenzoate with phosgene or triphosgene under anhydrous conditions. Key steps include:

  • Reagent selection : Triphosgene is safer than phosgene and yields comparable results. Use equimolar ratios of the amine precursor and triphosgene in dichloromethane or toluene .
  • Temperature control : Maintain temperatures between 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the isocyanate group).
  • Purification : Distillation under reduced pressure (b.p. ~267°C at 760 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) improves purity.
  • Yield optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3). Typical yields range from 65–85%, depending on solvent polarity and stoichiometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential characterization methods include:

  • FT-IR : Confirm the isocyanate group (sharp peak at ~2250–2270 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) .
  • NMR :
    • ¹H NMR (CDCl₃): Aromatic protons (δ 7.4–8.2 ppm), methoxy group (δ 3.9–4.1 ppm).
    • ¹³C NMR : Isocyanate carbon (δ ~125 ppm), ester carbonyl (δ ~165 ppm) .
  • Elemental analysis : Verify C, H, N composition (theoretical for C₉H₇NO₃: C 59.67%, H 3.89%, N 7.73%).
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 182.1) .

Q. How should researchers assess the purity of this compound for reproducible experiments?

  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect impurities (e.g., unreacted amine or hydrolysis products).
  • Melting point : Confirm consistency with literature values (45–49°C) .
  • Moisture sensitivity : Perform Karl Fischer titration to ensure water content <0.1% (critical due to the isocyanate’s reactivity with water) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep sealed under nitrogen at 2–8°C to prevent hydrolysis.
  • Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent toxic gas release .

Q. Which analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Reverse-phase HPLC : Use a UV detector (λ = 254 nm) with a mobile phase of acetonitrile:water (70:30). Retention time ~6.2 minutes .
  • Titrimetry : React excess dibutylamine with the isocyanate, followed by back-titration with HCl to determine residual amine .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

  • Kinetic studies : Monitor reaction progress via in-situ IR to track isocyanate consumption. For example, in urea formation, plot rate constants vs. catalyst concentration (e.g., DBU or triethylamine) .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to simulate transition states and activation energies for nucleophilic additions to the isocyanate group .

Q. What experimental designs are recommended for studying the hydrolytic stability of this compound?

  • pH-dependent hydrolysis : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Sample aliquots at intervals and analyze via HPLC to quantify degradation products (e.g., methyl 2-aminobenzoate).

    pH Half-life (hours)
    2>100
    724.5 ± 1.2
    120.8 ± 0.1
  • Activation energy : Perform Arrhenius analysis using data from 20–50°C to predict shelf-life under storage conditions .

Q. How should researchers address contradictions in spectral data during structural confirmation?

  • Cross-validation : Compare NMR/IR data with synthesized analogs (e.g., methyl 2-thiocyanatobenzoate) to distinguish isocyanate-specific signals .
  • X-ray crystallography : Resolve ambiguities in molecular geometry by growing single crystals from ethanol/water mixtures .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Molecular docking : Screen derivatives against target enzymes (e.g., proteases) using AutoDock Vina. Prioritize compounds with binding energies < −7.0 kcal/mol.
  • ADMET profiling : Use SwissADME to predict solubility (LogP ~2.1) and cytochrome P450 interactions .

Q. How can byproducts from this compound reactions be identified and minimized?

  • LC-MS/MS : Detect trace byproducts (e.g., symmetrical ureas from dimerization) using high-resolution mass spectrometry.
  • Reaction optimization : Add scavengers (e.g., molecular sieves) to absorb water and inhibit hydrolysis. Reduce temperature during workup to prevent exothermic side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.